PTP1B Inhibition: Class-Level Inference vs. Direct Data Gap
The US8404731B2 patent discloses imidazole-piperazine analogs with p-tolyl substitution that exhibit PTP1B IC50 values in the sub-micromolar range [1]. However, CAS 1021132-30-8 is not explicitly exemplified in this patent, and no direct PTP1B inhibition data for this exact compound is available in public repositories. The closest structurally exemplified comparator, a compound bearing a 4-methylphenyl (p-tolyl) group on the imidazole and a substituted phenylacetamide terminus, demonstrated an IC50 of 0.45 µM against recombinant human PTP1B in a pNPP hydrolysis assay [2]. Without experimental confirmation, any claim of PTP1B potency for CAS 1021132-30-8 remains unvalidated.
| Evidence Dimension | Inhibition of recombinant human PTP1B |
|---|---|
| Target Compound Data | No direct data available for CAS 1021132-30-8 |
| Comparator Or Baseline | Closest patented analog: IC50 = 0.45 µM (pNPP assay, 10 min incubation) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human PTP1B, pNPP substrate hydrolysis assay |
Why This Matters
For procurement decisions targeting phosphatase inhibition programs, the absence of direct data necessitates in-house profiling before committing to large-scale acquisition.
- [1] US Patent US8404731B2, 'Substituted imidazole derivatives, compositions, and methods of use as PTPase inhibitors', Transtech Pharma, Inc. View Source
- [2] Mjalli, A.M.M., et al. (2007). Preparation of substituted imidazoles as protein tyrosine phosphatase inhibitors. PCT Int. Appl. WO2007089819A1. View Source
